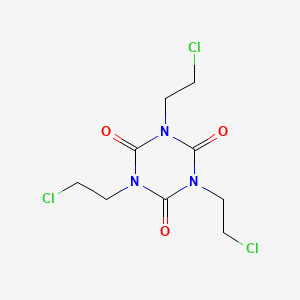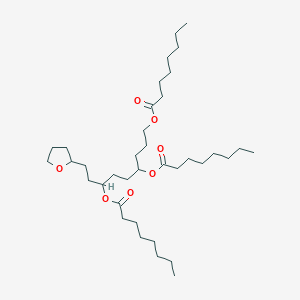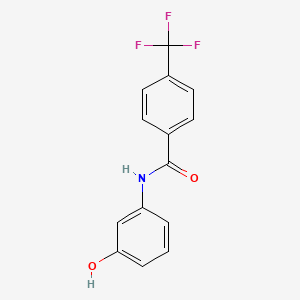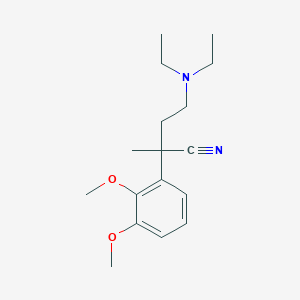
4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a diethylamino group, a dimethoxyphenyl group, and a nitrile group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile typically involves multiple steps. One common method includes the alkylation of 2,3-dimethoxybenzaldehyde with diethylamine, followed by the addition of a nitrile group through a cyanation reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)-2-(3,4-dimethoxyphenyl)-2-methylbutanenitrile
- 4-(Diethylamino)-2-(2,4-dimethoxyphenyl)-2-methylbutanenitrile
- 4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-ethylbutanenitrile
Uniqueness
4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile is unique due to the specific positioning of the diethylamino and dimethoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the nitrile group also adds to its distinct properties, making it a valuable compound for various applications.
Properties
CAS No. |
5424-70-4 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-(diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile |
InChI |
InChI=1S/C17H26N2O2/c1-6-19(7-2)12-11-17(3,13-18)14-9-8-10-15(20-4)16(14)21-5/h8-10H,6-7,11-12H2,1-5H3 |
InChI Key |
IANZFSNRGPYBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C)(C#N)C1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)


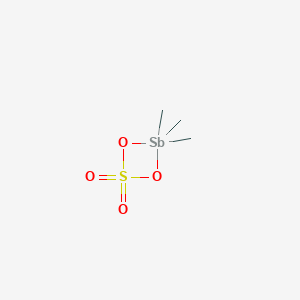
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)


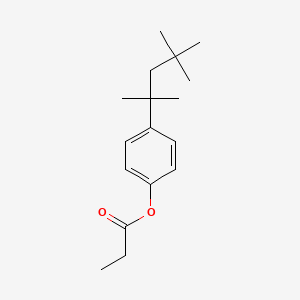
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)


